Colestipol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

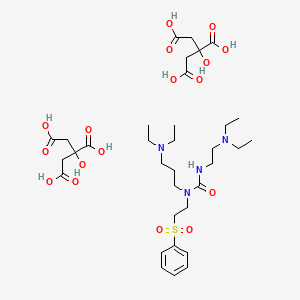

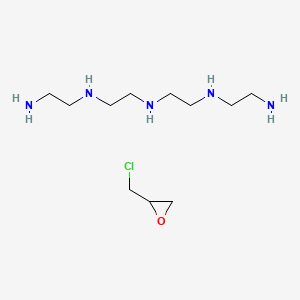

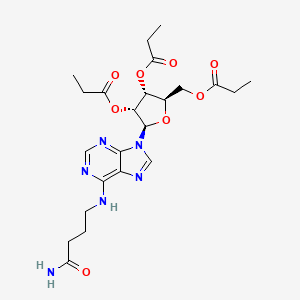

Colestipol is a positively charged, non-digestible, triamine and epoxypropane copolymer anion-exchange resin that binds to bile acids in the intestine to form an insoluble complex, which is excreted in the feces.

Colestipol is a nonabsorbed bile acid sequestrant that is used a therapy of hyperlipidemia and for the pruritus of chronic liver disease and biliary obstruction. Colestipol has not been associated with clinically apparent liver injury.

Bile acid sequestrants like colestipol have been in use since the 1970s. And even though such an agent may very well be useful in reducing elevated cholesterol levels and decreasing the risk for atherosclerotic vascular disease due to hypercholesterolemia, colestipol is still generally only employed as an adjunct therapy and the relatively physical nature of its pharmacological activity sometimes limits its usefulness. In particular, as colestipol's general mechanism of action ultimately results in the decreased absorption and enhanced secretion of bile acids and lipids in the feces, patients who take complicated medication regimens, experience constipation or biliary obstruction, etc. may not be good candidates for using the agent owing to its physical effects on the gut. Alternatively, colestipol predominantly elicits its activities within the gut environment because it undergoes little absorption and metabolism. The resultant lack of systemic exposure consequently means the medication generally demonstrates very few adverse effects inside the body.

Applications De Recherche Scientifique

Cholesterol-Lowering Effect : Colestipol is effective in lowering low-density-lipoprotein (LDL) and total plasma cholesterol levels. It is particularly beneficial in the long-term treatment of hypercholesterolemia, potentially reducing mortality from coronary heart disease (Glueck, 1982).

Application in Familial Hyperlipoproteinemia : It has been shown to be effective in lowering serum cholesterol by more than 30% in patients with familial type II hyperlipoproteinemia, indicating its potential as a safe and effective treatment for this condition (Harvengt & Desager, 1976).

Effects on Serum Lipids in Experimental Models : Studies on animals and humans have demonstrated that Colestipol can persistently lower serum cholesterol levels. It does not significantly affect triglyceride levels, indicating its targeted effect on cholesterol metabolism (Parkinson, Gundersen, & Nelson, 1970).

Use in Children and Young Adults : Colestipol has been studied in children, adolescents, and young adults with familial hypercholesterolemia. It has been found to lower total and LDL cholesterol, while potentially raising HDL cholesterol (Schlierf et al., 1982).

Dispositional Studies : Research on the disposition of Colestipol in humans, dogs, and rats showed minimal absorption from the gastrointestinal tract, aligning with its mechanism of action as a bile acid sequestrant (Thomas et al., 1978).

Long-Term Treatment of Hyperlipoproteinemia : Long-term use of Colestipol in conjunction with diet has shown significant lowering of serum lipids in patients with familial type II hyperlipoproteinemia. This approach was effective in reducing the size of xanthomas and stabilizing atherosclerotic lesions (Kuo, Hayase, Kostis, & Moreyra, 1979).

Effect on Atherosclerosis : Studies have indicated that Colestipol can significantly reduce atheromata in the aortic arch and thoracic aorta in rabbits when added to an atherogenic diet (Kritchevsky, Kim, & Tepper, 1973).

Propriétés

Numéro CAS |

8001-95-4 |

|---|---|

Nom du produit |

Colestipol |

Formule moléculaire |

C11H28ClN5O |

Poids moléculaire |

281.83 g/mol |

Nom IUPAC |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane |

InChI |

InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2 |

Clé InChI |

GMRWGQCZJGVHKL-UHFFFAOYSA-N |

SMILES |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

SMILES canonique |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

Apparence |

Solid powder |

Autres numéros CAS |

50925-79-6 26658-42-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Colestid Colestipol Colestipol HCl Colestipol Hydrochloride HCl, Colestipol Hydrochloride, Colestipol U 26,597 A U-26,597 A U26,597 A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)